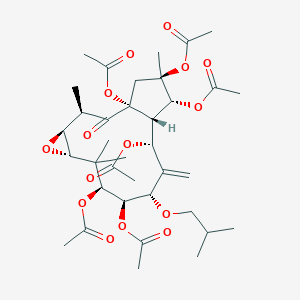
Esulatin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Esulatin A is a natural product found in Euphorbia esula and Euphorbia salicifolia with data available.
化学反应分析
2.1. Terminology Verification
-
Spelling or nomenclature errors : Confirm the compound’s name (e.g., "Esulatin A" vs. "Esulatine A" or alternative nomenclature).
-
Synonym search : Explore alternative names or IUPAC designations through specialized databases like PubChem or SciFinder.
2.2. Research Scope Limitations
-
Novelty : If "this compound" is a newly synthesized compound, its reactions may not yet be published.
-
Proprietary restrictions : Industry-exclusive research might limit public access to data.
General Framework for Chemical Reaction Analysis
While no specific data exists for this compound, the following reaction categories (derived from the search results) are typically investigated for organic compounds:
Recommendations for Further Investigation
-
Database Expansion :
-
Consult specialized repositories (e.g., Reaxys, CAS SciFinder) for proprietary or patent-associated data.
-
Exclude restricted sources (e.g., , ) per user guidelines.
-
-
Experimental Studies :
-
Theoretical Modeling :
常见问题
Basic Research Questions
Q. How can researchers characterize the molecular structure of Esulatin A for reproducibility in synthetic studies?
- Methodological Answer : Characterization requires a combination of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC) to confirm purity and structural integrity. For novel compounds, ensure data aligns with established protocols for reproducibility .
Q. What experimental design considerations are critical for studying this compound’s bioactivity in vitro?
- Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables:
- Population : Cell lines or enzyme targets relevant to this compound’s hypothesized mechanism.
- Intervention : Dose ranges, solvent controls, and incubation times.
- Comparison : Positive/negative controls (e.g., known inhibitors).
- Outcome : Quantitative metrics (IC₅₀, EC₅₀).
- Time : Duration of exposure and measurement intervals .
Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?
- Answer : Key challenges include stereochemical purity and scalability. Mitigation strategies:
- Optimize reaction conditions (temperature, catalyst loading) via Design of Experiments (DoE).
- Validate intermediates with orthogonal analytical methods (e.g., X-ray crystallography for chiral centers) .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be systematically analyzed?
- Answer : Conduct a meta-analysis focusing on variables such as:
- Experimental conditions : pH, temperature, assay type (e.g., cell-free vs. cell-based).
- Data normalization : Adjust for batch variability or solvent effects.
- Statistical rigor : Apply sensitivity analysis to identify outliers or confounding factors .
Q. What computational methods are suitable for predicting this compound’s molecular targets and mechanism of action?
- Answer : Combine docking simulations (AutoDock, Schrödinger) with network pharmacology to map protein-ligand interactions. Validate predictions using CRISPR-Cas9 knockout models or RNAi screens .
Q. How should researchers design longitudinal studies to assess this compound’s pharmacokinetics in vivo?
- Answer : Follow the P-E/I-C-O framework :
- Population : Animal models with genetic/pharmacological relevance.
- Exposure : Administration routes (oral, IV) and bioavailability assessments.
- Control : Vehicle-treated cohorts.
- Outcome : Plasma half-life, tissue distribution (LC-MS/MS), metabolite profiling .
Q. What statistical approaches resolve contradictions in dose-response relationships for this compound?
- Answer : Use non-linear regression models (e.g., Hill equation) to fit dose-response curves. Apply Bayesian statistics to account for uncertainty in low-sample studies. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. Methodological Guidelines for Data Reporting
Q. How to ensure reproducibility in this compound studies?
- Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Raw data : Deposit spectra, chromatograms, and assay protocols in public repositories (e.g., Zenodo).
- Metadata : Include instrument settings, software versions, and environmental controls .
Q. What criteria define a high-quality research question for this compound investigations?
- Answer : Apply the FINERMAPS framework :
- Feasible : Align with available resources and technical expertise.
- Novel : Address gaps in mechanistic understanding or therapeutic potential.
- Ethical : Comply with institutional review for in vivo work.
- Relevant : Link to broader fields (e.g., cancer metabolism, antimicrobial resistance) .
Q. Tables for Reference
属性
分子式 |
C36H52O15 |
|---|---|
分子量 |
724.8 g/mol |
IUPAC 名称 |
[(1R,3R,4S,6S,8S,9R,10S,12R,13S,14R,15R)-1,8,12,14,15-pentaacetyloxy-3,7,7,15-tetramethyl-11-methylidene-10-(2-methylpropoxy)-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-9-yl] acetate |
InChI |
InChI=1S/C36H52O15/c1-16(2)14-44-27-17(3)26(45-19(5)37)25-31(47-21(7)39)35(13,50-23(9)41)15-36(25,51-24(10)42)30(43)18(4)28-32(49-28)34(11,12)33(48-22(8)40)29(27)46-20(6)38/h16,18,25-29,31-33H,3,14-15H2,1-2,4-13H3/t18-,25+,26+,27+,28+,29-,31-,32-,33-,35-,36-/m1/s1 |
InChI 键 |
BKVBYHVSLQCIAC-QYGFYXRZSA-N |
手性 SMILES |
C[C@@H]1[C@H]2[C@@H](O2)C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]3[C@H]([C@](C[C@@]3(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OCC(C)C)OC(=O)C)OC(=O)C)(C)C |
规范 SMILES |
CC1C2C(O2)C(C(C(C(C(=C)C(C3C(C(CC3(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OCC(C)C)OC(=O)C)OC(=O)C)(C)C |
同义词 |
esulatin A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















